molecular formula C6H6F2N2O2S B13191923 3-Amino-4,5-difluorobenzene-1-sulfonamide

3-Amino-4,5-difluorobenzene-1-sulfonamide

Cat. No.: B13191923
M. Wt: 208.19 g/mol
InChI Key: SVUATDMEFBOYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,5-difluorobenzene-1-sulfonamide is a fluorinated benzenesulfonamide. This compound is characterized by the presence of an amino group at the 3-position, two fluorine atoms at the 4 and 5 positions, and a sulfonamide group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4,5-difluorobenzene, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5-difluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, sulfinamide derivatives, and substituted benzene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Amino-4,5-difluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,5-difluorobenzene-1-sulfonamide is unique due to the presence of both the amino group and two fluorine atoms, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

3-amino-4,5-difluorobenzenesulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,9H2,(H2,10,11,12)

InChI Key

SVUATDMEFBOYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.